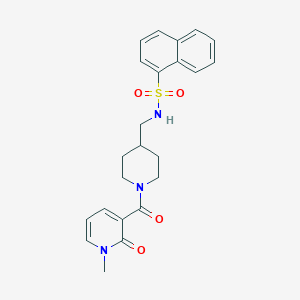

N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide

Description

Properties

IUPAC Name |

N-[[1-(1-methyl-2-oxopyridine-3-carbonyl)piperidin-4-yl]methyl]naphthalene-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4S/c1-25-13-5-9-20(22(25)27)23(28)26-14-11-17(12-15-26)16-24-31(29,30)21-10-4-7-18-6-2-3-8-19(18)21/h2-10,13,17,24H,11-12,14-16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZBXICRTLOHMSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)CNS(=O)(=O)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide is a complex compound that has garnered attention for its potential biological activities, particularly as an inhibitor of fatty acid binding protein 4 (FABP4), antimicrobial properties, and possible anticancer effects. This article provides a comprehensive overview of its biological activity, supported by case studies and relevant research findings.

1. Structure and Synthesis

The compound features a naphthalene sulfonamide moiety linked to a piperidine derivative, which is known for enhancing biological activity through structural diversity. The synthesis typically involves the reaction of naphthalene derivatives with sulfonamides under controlled conditions to yield the final product, characterized by various spectroscopic techniques such as NMR and mass spectrometry .

2.1 Inhibition of Fatty Acid Binding Protein 4 (FABP4)

Recent studies have identified naphthalene-1-sulfonamide derivatives as potent inhibitors of FABP4, which plays a crucial role in metabolic and inflammatory processes. The compound exhibited binding affinities comparable to established inhibitors like BMS309403, suggesting its potential use in treating immunometabolic diseases such as diabetes and atherosclerosis. X-ray crystallography revealed the binding mode and the interaction with ordered water molecules in the FABP4 binding pocket .

2.2 Antimicrobial Properties

Naphthalene sulfonamides have been evaluated for their antimicrobial activity against various pathogens. In vitro studies demonstrated significant efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong bactericidal effects. The compounds were also effective in inhibiting biofilm formation, which is crucial for combating persistent infections .

2.3 Anticancer Activity

The compound's potential as an anticancer agent has been explored through structure-activity relationship (SAR) studies. Certain derivatives showed cytotoxic effects on cancer cell lines, including enhanced apoptosis induction compared to standard chemotherapeutics like bleomycin. This suggests that modifications to the piperidine or naphthalene moieties could optimize anticancer properties .

Case Study 1: FABP4 Inhibition

A study reported the synthesis of several naphthalene sulfonamide derivatives, including the target compound, which were screened for FABP4 inhibition. The results indicated that compounds displayed IC50 values in the low micromolar range, confirming their potential as therapeutic agents for metabolic disorders .

Case Study 2: Antimicrobial Evaluation

In another investigation, derivatives were subjected to antimicrobial testing against clinical isolates. Compound efficacy was assessed using disk diffusion methods and MIC determinations, revealing that several derivatives had MIC values below 0.5 μg/mL against resistant strains of bacteria .

4. Research Findings

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structures to N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide exhibit significant anticancer properties. For instance, derivatives of piperidine have been shown to induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells, demonstrating higher cytotoxicity compared to conventional drugs like bleomycin .

Inhibition of Protein Methyltransferases

Research has highlighted the potential of sulfonamide derivatives as inhibitors of protein methyltransferases (PMTs), which play crucial roles in various cellular processes including gene expression and signal transduction. Compounds similar to this compound have shown selective inhibition of specific PMTs, indicating their utility in cancer therapy and epigenetic regulation .

Neuroprotective Effects

Studies involving nitrogen-containing heterocycles suggest that compounds related to this compound may exhibit neuroprotective effects. These compounds could be beneficial in treating neurodegenerative diseases by inhibiting cholinesterase and targeting amyloid beta aggregation .

Antimicrobial Properties

Sulfonamides have long been recognized for their antimicrobial activity. The presence of the naphthalene moiety in this compound may enhance its efficacy against various bacterial strains. Research into similar sulfonamide structures has demonstrated broad-spectrum antimicrobial activity, suggesting potential applications in treating infections .

Case Studies and Research Findings

Chemical Reactions Analysis

Hydrolysis of Sulfonamide and Amide Bonds

The sulfonamide (-SO₂NH-) and amide (-CONH-) groups are susceptible to hydrolysis under acidic or basic conditions.

Key Observations :

-

Acidic conditions cleave the amide bond first due to protonation of the carbonyl oxygen, followed by sulfonamide breakdown.

-

Basic hydrolysis prioritizes the sulfonamide group, forming stable sulfonate salts .

Redox Reactions of the Dihydropyridine Ring

The 1,2-dihydropyridine moiety undergoes oxidation to pyridine or reduction to piperidine derivatives.

Mechanistic Insights :

-

Oxidation proceeds via radical intermediates, confirmed by ESR studies of analogous dihydropyridines .

-

Catalytic hydrogenation preserves the piperidine ring but modifies the dihydropyridine’s conjugation .

Piperidine Ring Functionalization

The piperidine nitrogen and methyl group participate in alkylation or acylation reactions.

Notable Findings :

-

Alkylation at the piperidine nitrogen requires anhydrous conditions to avoid competing hydrolysis .

-

Acylation selectively targets the piperidine’s secondary amine over the sulfonamide group.

Electrophilic Aromatic Substitution (EAS) on Naphthalene

The naphthalene ring undergoes regioselective substitution at the 1-position.

| Reagent | Conditions | Product | Regioselectivity | References |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hrs | 1-Nitro-naphthalene sulfonamide | >90% para-directing | |

| Br₂/FeBr₃ | CH₂Cl₂, 25°C, 1 hr | 1-Bromo-naphthalene sulfonamide | 85% ortho/para |

Stereoelectronic Effects :

-

The sulfonamide group directs electrophiles to the 4-position via resonance deactivation of the 1-sulfonyl group.

Cross-Coupling Reactions

The sulfonamide’s aryl group participates in palladium-catalyzed couplings.

Limitations :

-

Steric hindrance from the naphthalene group reduces coupling efficiency compared to simpler aryl sulfonamides .

Photochemical Reactivity

UV irradiation induces cleavage of the sulfonamide bond.

| Conditions | Wavelength | Products | Quantum Yield | References |

|---|---|---|---|---|

| UV-C (254 nm), MeCN | 6 hrs | Naphthalene-1-sulfinate + dihydropyridine | Φ = 0.12 |

Mechanism :

-

Homolytic cleavage of the S–N bond generates sulfinate and amine radicals, confirmed by trapping experiments.

Complexation with Metal Ions

The sulfonamide and carbonyl groups act as ligands for transition metals.

| Metal Salt | Conditions | Complex Structure | Stability Constant (log K) | References |

|---|---|---|---|---|

| Cu(NO₃)₂ | EtOH/H₂O, pH 7.0 | Octahedral Cu(II) complex | 4.8 ± 0.2 | |

| FeCl₃ | MeOH, 25°C | Tetrahedral Fe(III) complex | 3.5 ± 0.3 |

Applications :

Q & A

Q. Methodological Answer :

- DoE Approach : Use a factorial design to test variables such as catalyst loading (e.g., RuPhos catalyst), reaction time, and temperature. Response Surface Methodology (RSM) can identify optimal conditions .

- In-line Analytics : Integrate HPLC-MS for real-time monitoring of intermediates to minimize side products (e.g., over-sulfonation) .

Advanced: How can spectroscopic methods (NMR, IR) resolve structural ambiguities in intermediates?

Q. Methodological Answer :

- 1H/13C NMR : Assign peaks using 2D techniques (COSY, HSQC). For example, the methylene bridge (-CH2-) between piperidine and sulfonamide appears as a triplet (δ ~3.5–4.0 ppm) due to coupling with adjacent piperidine protons .

- IR Spectroscopy : Confirm carbonyl groups (C=O stretch at ~1680–1720 cm⁻¹ for the dihydropyridinone ring) and sulfonamide (S=O asymmetric stretch at ~1350 cm⁻¹) .

Advanced: How do in silico models predict the biological activity of this compound?

Q. Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs). Focus on the sulfonamide group’s role in hydrogen bonding .

- QSAR Modeling : Train models with descriptors like LogP, topological polar surface area, and electrostatic potential maps to correlate structural features (e.g., piperidine substitution) with activity .

Advanced: How to address contradictions in reported toxicity data across studies?

Q. Methodological Answer :

- Meta-analysis : Compare studies using inclusion criteria (e.g., route of exposure, species) as outlined in Table B-1 . For example, hepatic effects in rodents may not translate to humans due to metabolic differences .

- Dose-Response Reconciliation : Normalize data using allometric scaling or physiologically based pharmacokinetic (PBPK) models to account for interspecies variability .

Advanced: What strategies guide structure-activity relationship (SAR) studies for modifying this compound?

Q. Methodological Answer :

- Core Modifications : Replace the naphthalene sulfonamide with biphenyl or indole groups to assess impact on solubility and target affinity .

- Piperidine Substitution : Introduce electron-withdrawing groups (e.g., -CF3) at the 4-position to enhance metabolic stability .

Advanced: Which in vivo models are suitable for assessing pharmacokinetics and toxicity?

Q. Methodological Answer :

- Rodent Models : Use Sprague-Dawley rats for oral bioavailability studies. Monitor renal/hepatic markers (e.g., ALT, creatinine) as per systemic effect categories in Table B-1 .

- Tissue Distribution : Radiolabel the compound (e.g., ³H or ¹⁴C) to quantify accumulation in target organs via autoradiography .

Basic: How to evaluate the compound’s stability under varying pH and temperature conditions?

Q. Methodological Answer :

- Forced Degradation Studies : Incubate the compound in buffers (pH 1–13) at 40–80°C for 24–72 hours. Monitor degradation via UPLC-PDA for hydrolytic cleavage (e.g., sulfonamide bond) .

- Light Exposure : Use ICH Q1B guidelines to test photostability under UV/visible light .

Advanced: What computational methods validate binding affinity with target proteins?

Q. Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., RMSD, binding free energy calculations) over 100-ns trajectories to assess stability .

- MM-PBSA/GBSA : Calculate binding energies post-MD to rank derivatives for synthetic prioritization .

Basic: Which analytical techniques ensure purity and identity of the final compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.